LpxC-IN-9 Demonstrates Sub-Nanomolar Enzyme Inhibition Potency (IC50 = 0.6 nM) Against Pseudomonas aeruginosa LpxC
LpxC-IN-9 inhibits Pseudomonas aeruginosa LpxC with an IC50 of 0.6 nM, representing ultra-high potency among LpxC tool compounds . This value places LpxC-IN-9 among the most potent LpxC inhibitors disclosed to date, with approximately 6-fold greater potency than the ~1 nM IC50 reported for the non-hydroxamate inhibitor FG-2101 and over 150-fold greater potency than the 101 nM IC50 of TP0586532, another non-hydroxamate LpxC inhibitor [1]. Notably, this potency is also >15,000-fold higher than early-generation LpxC inhibitors such as L-161,240 (IC50 ~8.5 mM for E. coli enzyme) [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | FG-2101: ~1 nM; TP0586532: 101 nM (0.101 μM); L-161,240 (historical): 8.5 mM |
| Quantified Difference | ~1.7× more potent than FG-2101; ~168× more potent than TP0586532; >15,000× more potent than L-161,240 |
| Conditions | In vitro enzyme inhibition assay against P. aeruginosa LpxC (FG-2101 IC50 reference conditions unspecified; TP0586532 general LpxC inhibition; L-161,240 against E. coli LpxC) |
Why This Matters
Superior enzyme inhibition potency at sub-nanomolar concentrations reduces compound consumption per assay and enables detection of weaker target engagement signals in cellular contexts.
- [1] MedChemExpress. TP0586532 Product Datasheet. IC50 = 0.101 μM. View Source
- [2] Paperity. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC. L-161,240 E. coli LpxC IC50 = 8.5 mM. View Source
